molecular formula C21H28N2OS B1678590 (+)-2-(Benzothiophen-4-yl)-N-methyl-N-((1R,2R)-2-pyrrolidin-1-ylcyclohexyl)acetamide CAS No. 111728-01-9

(+)-2-(Benzothiophen-4-yl)-N-methyl-N-((1R,2R)-2-pyrrolidin-1-ylcyclohexyl)acetamide

Cat. No.: B1678590
CAS No.: 111728-01-9
M. Wt: 356.5 g/mol
InChI Key: SYHJZCCNQDFHJQ-RTBURBONSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • PD117302 likely undergoes various chemical reactions, but detailed information is scarce.
    • Common reagents and conditions for its synthesis and functionalization would depend on the specific synthetic route.
  • Scientific Research Applications

    • PD117302’s applications span several fields:

        Pharmacology: As a κ-opioid receptor agonist, it could be used to study pain modulation and related pathways.

        Biology: Investigating its effects on neuronal signaling and behavior.

        Medicine: Potential therapeutic applications, although clinical data are limited.

        Industry: If scaled up, it might find use in drug development or research.

  • Mechanism of Action

    • PD117302 activates the κ-opioid receptor, leading to downstream signaling events.
    • Molecular targets include G proteins and intracellular kinases.
    • Pathways involved may include inhibition of adenylyl cyclase and modulation of ion channels.
  • Comparison with Similar Compounds

    Properties

    CAS No.

    111728-01-9

    Molecular Formula

    C21H28N2OS

    Molecular Weight

    356.5 g/mol

    IUPAC Name

    2-(1-benzothiophen-4-yl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide

    InChI

    InChI=1S/C21H28N2OS/c1-22(18-8-2-3-9-19(18)23-12-4-5-13-23)21(24)15-16-7-6-10-20-17(16)11-14-25-20/h6-7,10-11,14,18-19H,2-5,8-9,12-13,15H2,1H3/t18-,19-/m1/s1

    InChI Key

    SYHJZCCNQDFHJQ-RTBURBONSA-N

    Isomeric SMILES

    CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=C4C=CSC4=CC=C3

    SMILES

    CN(C1CCCCC1N2CCCC2)C(=O)CC3=C4C=CSC4=CC=C3

    Canonical SMILES

    CN(C1CCCCC1N2CCCC2)C(=O)CC3=C4C=CSC4=CC=C3

    Appearance

    Solid powder

    114419-77-1

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >2 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    enzo(b)thiophene-4-acetamide, N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans-(+-)-
    N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzo(b)thiophene-acetamide
    PD 117302
    PD-117302
    PD117302
    RSD 921
    RSD-921
    trans-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl-)benzo-(b)-thiophene-4-acetamide

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (+)-2-(Benzothiophen-4-yl)-N-methyl-N-((1R,2R)-2-pyrrolidin-1-ylcyclohexyl)acetamide
    Reactant of Route 2
    Reactant of Route 2
    (+)-2-(Benzothiophen-4-yl)-N-methyl-N-((1R,2R)-2-pyrrolidin-1-ylcyclohexyl)acetamide
    Reactant of Route 3
    Reactant of Route 3
    (+)-2-(Benzothiophen-4-yl)-N-methyl-N-((1R,2R)-2-pyrrolidin-1-ylcyclohexyl)acetamide
    Reactant of Route 4
    Reactant of Route 4
    (+)-2-(Benzothiophen-4-yl)-N-methyl-N-((1R,2R)-2-pyrrolidin-1-ylcyclohexyl)acetamide
    Reactant of Route 5
    Reactant of Route 5
    (+)-2-(Benzothiophen-4-yl)-N-methyl-N-((1R,2R)-2-pyrrolidin-1-ylcyclohexyl)acetamide
    Reactant of Route 6
    Reactant of Route 6
    (+)-2-(Benzothiophen-4-yl)-N-methyl-N-((1R,2R)-2-pyrrolidin-1-ylcyclohexyl)acetamide

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